N-Ethylcycloheptanamine
Overview
Description
N-Ethylcycloheptanamine is an organic compound with the molecular formula C9H19N It belongs to the class of amines, characterized by the presence of an ethyl group attached to a cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethylcycloheptanamine can be synthesized through several methods. One common approach involves the alkylation of cycloheptanamine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: Cycloheptanamine
Reagent: Ethyl bromide or ethyl chloride
Catalyst: A strong base such as sodium hydroxide or potassium carbonate
Solvent: Anhydrous ethanol or another suitable solvent
Reaction Conditions: Refluxing the mixture for several hours
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Ethylcycloheptanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-ethylcycloheptanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form N-ethylcycloheptanol using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides in the presence of a base
Major Products:
Oxidation: N-Ethylcycloheptanone
Reduction: N-Ethylcycloheptanol
Substitution: Various substituted cycloheptane derivatives
Scientific Research Applications
N-Ethylcycloheptanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Ethylcycloheptanamine exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with amine receptors or enzymes, leading to various physiological responses. The exact pathways involved are subject to ongoing research, but it is believed that the compound can modulate neurotransmitter activity and enzyme function.
Comparison with Similar Compounds
Cycloheptanamine: Lacks the ethyl group, leading to different reactivity and properties.
N-Methylcycloheptanamine: Contains a methyl group instead of an ethyl group, resulting in different steric and electronic effects.
Cyclohexanamine: A smaller ring structure, leading to different chemical behavior.
Uniqueness: N-Ethylcycloheptanamine is unique due to its seven-membered ring structure combined with an ethyl substituent
Properties
IUPAC Name |
N-ethylcycloheptanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-2-10-9-7-5-3-4-6-8-9/h9-10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPQRGMSTSEZFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40518735 | |
Record name | N-Ethylcycloheptanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40518735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45806-60-8 | |
Record name | N-Ethylcycloheptanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40518735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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